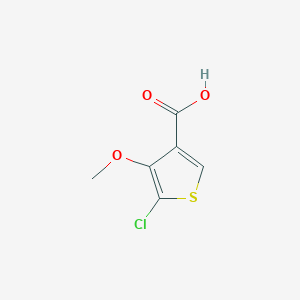

5-Chloro-4-methoxythiophene-3-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-Chloro-4-methoxythiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-methoxythiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-4-methoxythiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOFOUVVEMMYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380893 | |

| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133659-14-0 | |

| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 5-Chloro-4-methoxythiophene-3-carboxylic acid: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxythiophene-3-carboxylic acid, a substituted thiophene derivative, holds significance as a key building block in the synthesis of various pharmaceutically active compounds. Its unique structural features, including the presence of a chlorine atom, a methoxy group, and a carboxylic acid moiety on the thiophene ring, make it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and the postulated first synthesis of this compound, including detailed experimental protocols and characterization data, to support researchers in the fields of medicinal chemistry and drug development.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of 5-Chloro-4-methoxythiophene-3-carboxylic acid is presented in the table below. This data is crucial for its identification, purification, and use in subsequent synthetic steps.

| Property | Value |

| CAS Number | 133659-14-0 |

| Molecular Formula | C₆H₅ClO₃S |

| Molecular Weight | 192.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in many common organic solvents |

Postulated First Synthesis Pathway

The first synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid likely involved a multi-step reaction sequence, starting from a readily available thiophene precursor. Based on common synthetic strategies for substituted thiophenes, a plausible route is outlined below. This pathway represents a logical and efficient approach that would have been accessible at the time of its likely first preparation.

Caption: Plausible synthetic pathway for 5-Chloro-4-methoxythiophene-3-carboxylic acid.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the postulated first synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid. These protocols are based on established chemical transformations for similar thiophene derivatives.

Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate

Materials:

-

Methyl 4-hydroxythiophene-3-carboxylate

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of methyl 4-hydroxythiophene-3-carboxylate in acetone, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-methoxythiophene-3-carboxylate.

Step 2: Synthesis of Methyl 5-chloro-4-methoxythiophene-3-carboxylate

Materials:

-

Methyl 4-methoxythiophene-3-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl 4-methoxythiophene-3-carboxylate in acetonitrile in a round-bottom flask.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to afford methyl 5-chloro-4-methoxythiophene-3-carboxylate.

Step 3: Synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid

Materials:

-

Methyl 5-chloro-4-methoxythiophene-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl 5-chloro-4-methoxythiophene-3-carboxylate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at 50-60°C for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting ester is no longer detectable.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid, resulting in the precipitation of the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 5-Chloro-4-methoxythiophene-3-carboxylic acid as a solid.

-

The product can be further purified by recrystallization if necessary.

Logical Workflow of the Synthesis

The overall workflow for the synthesis can be visualized as a series of transformations starting from a functionalized thiophene core, followed by sequential modifications to introduce the desired substituents.

Caption: Logical workflow of the postulated synthesis.

Conclusion

5-Chloro-4-methoxythiophene-3-carboxylic acid serves as a valuable and versatile building block in medicinal chemistry. While its formal "discovery" is not chronicled in a standalone publication, its synthesis can be confidently postulated based on established and reliable synthetic methodologies for substituted thiophenes. The detailed protocols and logical workflows provided in this guide offer a practical framework for the preparation and utilization of this important intermediate, empowering researchers to advance the development of novel therapeutics. The provided data and diagrams aim to facilitate a deeper understanding of its chemical synthesis and properties, thereby supporting its application in contemporary drug discovery and development endeavors.

An In-depth Technical Guide on the 1H and 13C NMR Data for 5-Chloro-4-methoxythiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 5-Chloro-4-methoxythiophene-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally similar substituted thiophenes and established NMR principles. Additionally, a comprehensive, standardized experimental protocol for the acquisition of such NMR data is provided.

Predicted 1H and 13C NMR Data

The chemical structure of 5-Chloro-4-methoxythiophene-3-carboxylic acid is presented below, with atoms numbered for clarity in the NMR data tables.

Structure and Atom Numbering

Table 1: Predicted 1H NMR Chemical Shifts

The predicted 1H NMR chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The predictions are based on the electronic environment of each proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 7.5 - 8.0 | Singlet (s) |

| OCH3 | 3.8 - 4.2 | Singlet (s) |

| COOH | 11.0 - 13.0 | Broad Singlet (br s) |

Table 2: Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts (δ) are presented in ppm relative to TMS. The chemical shifts are influenced by the nature of the substituents on the thiophene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 130 |

| C3 | 135 - 140 |

| C4 | 155 - 160 |

| C5 | 120 - 125 |

| COOH | 165 - 175 |

| OCH3 | 55 - 65 |

Experimental Protocols

A generalized experimental protocol for the acquisition of high-quality 1H and 13C NMR spectra for a small organic molecule like 5-Chloro-4-methoxythiophene-3-carboxylic acid is detailed below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 5-Chloro-4-methoxythiophene-3-carboxylic acid.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterochloroform (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6. The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the spectrometer's detector (typically around 4-5 cm).

NMR Data Acquisition Workflow

The following diagram illustrates the typical workflow for acquiring NMR data.

1H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient.

13C NMR Acquisition Parameters

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon atom.

-

Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary for 13C NMR.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.[1]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei, particularly for quaternary carbons.[1]

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Calibration: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration (1H NMR): The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons corresponding to each signal.

This guide provides a foundational understanding of the expected NMR characteristics of 5-Chloro-4-methoxythiophene-3-carboxylic acid and a standardized protocol for their experimental determination. Researchers can use this information as a reference for their synthetic and analytical work involving this and related compounds.

References

An In-depth Technical Guide on the FTIR and Mass Spectrometry of 5-Chloro-4-methoxythiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of 5-Chloro-4-methoxythiophene-3-carboxylic acid using Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for this compound, this guide presents predicted data based on the analysis of related thiophene derivatives and general spectroscopic principles. Detailed, adaptable experimental protocols are also provided to guide researchers in their analytical endeavors.

Introduction to 5-Chloro-4-methoxythiophene-3-carboxylic acid

5-Chloro-4-methoxythiophene-3-carboxylic acid is a substituted thiophene derivative with the molecular formula C₆H₅ClO₃S and a molecular weight of 192.61 g/mol .[1] Thiophene and its derivatives are important heterocyclic compounds that are widely studied in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[2][3] The structural characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and elucidating molecular structure. FTIR and MS are powerful analytical techniques that provide complementary information for unambiguous identification.

Predicted Spectroscopic Data

The following tables summarize the predicted FTIR absorption bands and mass spectrometry fragmentation patterns for 5-Chloro-4-methoxythiophene-3-carboxylic acid. These predictions are based on the known spectral behavior of thiophene carboxylic acids and other substituted aromatic compounds.[4][5][6]

Predicted FTIR Data

| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Vibrational Mode |

| Carboxylic Acid | 3300 - 2500 (broad) | O-H stretch |

| 1710 - 1680 | C=O stretch (conjugated) | |

| 1320 - 1210 | C-O stretch | |

| 960 - 900 (broad) | O-H out-of-plane bend | |

| Thiophene Ring | ~3100 | C-H stretch |

| 1550 - 1400 | C=C stretching | |

| ~700 | C-S stretch | |

| Methoxy Group | 2950 - 2850 | C-H stretch |

| 1100 - 1000 | C-O stretch | |

| Chloro Group | 800 - 600 | C-Cl stretch |

Table 1: Predicted FTIR absorption bands for 5-Chloro-4-methoxythiophene-3-carboxylic acid.

Predicted Mass Spectrometry Data

| m/z of Adduct | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 134.5 |

| [M+Na]⁺ | 145.1 |

| [M-H]⁻ | 138.1 |

| [M+NH₄]⁺ | 156.9 |

| [M+K]⁺ | 141.8 |

Table 2: Predicted mass-to-charge ratios (m/z) and collision cross sections for various adducts of 5-Chloro-4-methoxythiophene-3-carboxylic acid.[7]

Predicted Fragmentation Pattern:

The fragmentation of substituted thiophene carboxylic acids is influenced by the position and nature of the substituents.[4][5] For 5-Chloro-4-methoxythiophene-3-carboxylic acid, the following fragmentation pathways are anticipated under electron impact (EI) ionization:

-

Loss of OH: A primary fragmentation event for carboxylic acids.

-

Loss of COOH: Decarboxylation is a common fragmentation pathway.

-

Loss of CH₃: From the methoxy group.

-

Loss of Cl: Cleavage of the carbon-chlorine bond.

-

Thiophene Ring Fragmentation: Subsequent fragmentation of the heterocyclic ring.

Experimental Protocols

The following are detailed, generalized protocols for conducting FTIR and mass spectrometry analysis. These should be adapted based on the specific instrumentation and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 5-Chloro-4-methoxythiophene-3-carboxylic acid.

Materials:

-

5-Chloro-4-methoxythiophene-3-carboxylic acid sample

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

FTIR spectrometer

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Chloro-4-methoxythiophene-3-carboxylic acid.

Materials:

-

5-Chloro-4-methoxythiophene-3-carboxylic acid sample

-

Suitable solvent (e.g., methanol, acetonitrile), HPLC grade

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

-

Ensure the sample is fully dissolved.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate.

-

Set the ion source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the precursor ion corresponding to the protonated or deprotonated molecule and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

-

Compare the observed m/z values with the predicted data and known fragmentation pathways of thiophene derivatives.[4][5]

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the analysis of 5-Chloro-4-methoxythiophene-3-carboxylic acid using FTIR and Mass Spectrometry.

Analytical workflow for the characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the expected FTIR and mass spectral characteristics of 5-Chloro-4-methoxythiophene-3-carboxylic acid. The provided data tables and experimental protocols offer a starting point for researchers to design and execute their analytical studies. The complementary nature of FTIR and mass spectrometry allows for a thorough structural elucidation, which is paramount in the fields of chemical research and drug development.[10] By following the outlined methodologies, scientists can confidently characterize this and similar thiophene derivatives.

References

- 1. 5-CHLORO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID | CAS 133659-14-0 [matrix-fine-chemicals.com]

- 2. impactfactor.org [impactfactor.org]

- 3. primescholars.com [primescholars.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. PubChemLite - 5-chloro-4-methoxythiophene-3-carboxylic acid (C6H5ClO3S) [pubchemlite.lcsb.uni.lu]

- 8. journalwjarr.com [journalwjarr.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to 5-chloro-4-methoxythiophene-3-carboxylic acid

Disclaimer: Information regarding the specific synthesis, detailed experimental protocols, and biological activity of 5-chloro-4-methoxythiophene-3-carboxylic acid is limited in publicly available scientific literature. This guide provides known physicochemical data for the compound and presents general methodologies and potential biological contexts based on related substituted thiophene carboxylic acids.

Physicochemical Properties

This section summarizes the known and predicted physicochemical properties of 5-chloro-4-methoxythiophene-3-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C6H5ClO3S | Multiple sources[1][2][3] |

| Molecular Weight | 192.61 g/mol | [2] |

| CAS Number | 133659-14-0 | [2][3] |

| IUPAC Name | 5-chloro-4-methoxythiophene-3-carboxylic acid | [2] |

| SMILES | COC1=C(Cl)SC=C1C(O)=O | [2] |

| Melting Point | 140 °C | |

| Boiling Point (Predicted) | 309.6 ± 37.0 °C | |

| Density (Predicted) | 1.511 ± 0.06 g/cm³ | |

| XlogP (Predicted) | 2.1 | [4] |

Spectroscopic Data

| Adduct | m/z |

| [M+H]⁺ | 192.97208 |

| [M+Na]⁺ | 214.95402 |

| [M-H]⁻ | 190.95752 |

| [M+NH₄]⁺ | 209.99862 |

| [M+K]⁺ | 230.92796 |

| [M]+ | 191.96425 |

| [M]- | 191.96535 |

Data sourced from PubChemLite.[4]

General Synthesis of Substituted Thiophene-3-Carboxylic Acids

Detailed experimental protocols for the synthesis of 5-chloro-4-methoxythiophene-3-carboxylic acid are not publicly documented. However, several general methods are employed for the synthesis of substituted thiophene-3-carboxylic acids. A common strategy involves the construction of the thiophene ring followed by functional group manipulations.

One plausible, though unconfirmed, synthetic route could involve the Fiesselmann thiophene synthesis.[5] This approach typically involves the condensation of a substituted chlorothiophene with a thioglycolate.

Representative Experimental Workflow (General)

Key Experimental Considerations (General Protocol)

-

Reaction Conditions: The condensation and cyclization steps are often sensitive to the choice of base and solvent. Common bases include sodium ethoxide or potassium tert-butoxide.

-

Purification: Purification of the final product and intermediates is typically achieved through recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for 5-chloro-4-methoxythiophene-3-carboxylic acid, the thiophene scaffold is a well-established pharmacophore in drug discovery.[6][7] Thiophene derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[8][9]

For instance, some substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[10] The structural similarity suggests that 5-chloro-4-methoxythiophene-3-carboxylic acid could be explored for similar enzymatic inhibitory activities.

Hypothetical Signaling Pathway: Kinase Inhibition

Many small molecule drugs exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Thiophene derivatives have been explored as kinase inhibitors. A hypothetical mechanism of action could involve the binding of the thiophene carboxylic acid to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting a signaling cascade, for example, a growth factor pathway.

Experimental Protocol: In Vitro Kinase Assay (General)

A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay.

-

Reagents and Materials: Recombinant kinase, substrate peptide, ATP, and the test compound (5-chloro-4-methoxythiophene-3-carboxylic acid). A detection system, often based on fluorescence or luminescence, is also required.

-

Procedure:

-

The kinase is incubated with varying concentrations of the test compound in an appropriate buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using the detection system.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

5-chloro-4-methoxythiophene-3-carboxylic acid is a known chemical entity with defined physicochemical properties. However, a comprehensive understanding of its synthesis and biological function is currently hampered by a lack of specific data in the public domain. Based on the broader class of thiophene carboxylic acids, it can be hypothesized that this compound may be accessible through established synthetic routes for substituted thiophenes and could potentially exhibit interesting biological activities, such as enzyme inhibition. Further research is necessary to elucidate the specific chemical and biological characteristics of this particular molecule.

References

- 1. 5-Chloro-4-methoxy-thiophene-3-carboxylic acid amide [cymitquimica.com]

- 2. 5-CHLORO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID | CAS 133659-14-0 [matrix-fine-chemicals.com]

- 3. 5-CHLORO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 4. PubChemLite - 5-chloro-4-methoxythiophene-3-carboxylic acid (C6H5ClO3S) [pubchemlite.lcsb.uni.lu]

- 5. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Theoretical and Computational Analysis of 5-Chloro-4-methoxythiophene-3-carboxylic acid: A Comprehensive Guide

A detailed exploration of the structural, spectroscopic, and electronic properties of 5-Chloro-4-methoxythiophene-3-carboxylic acid remains an area ripe for scientific investigation. At present, dedicated theoretical and computational studies providing specific quantitative data for this molecule are not publicly available in existing scientific literature.

This technical guide is intended for researchers, scientists, and professionals in drug development. While a comprehensive analysis of 5-Chloro-4-methoxythiophene-3-carboxylic acid is the goal, the absence of published research necessitates a foundational approach. This document will, therefore, outline the established theoretical and computational methodologies that are critical for such an analysis, drawing parallels from studies on similar thiophene carboxylic acid derivatives. This guide will serve as a roadmap for future research endeavors.

Molecular Structure and Optimization

A crucial first step in the computational analysis of a molecule like 5-Chloro-4-methoxythiophene-3-carboxylic acid is the determination of its most stable three-dimensional structure. This is typically achieved through geometry optimization using quantum chemical methods.

Methodology:

Density Functional Theory (DFT) is a widely used and effective method for this purpose. A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization calculation would yield key geometric parameters.

Data Presentation:

Upon completion of such a study, the optimized structural parameters would be presented in a table for clarity.

Table 1: Calculated Geometric Parameters for 5-Chloro-4-methoxythiophene-3-carboxylic acid

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | Data not available | C-S-C | Data not available |

| C-Cl | Data not available | S-C-C | Data not available |

| C-O (methoxy) | Data not available | C-C-O | Data not available |

| C=O (carboxyl) | Data not available | O=C-O | Data not available |

| C-O (carboxyl) | Data not available | ||

| C-H | Data not available | ||

| ... (other relevant parameters) | Data not available | ... | ... |

| Note: This table is a template. The data would be populated from the output of a DFT geometry optimization calculation. |

Vibrational Spectroscopic Analysis

Theoretical vibrational analysis is instrumental in interpreting experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy.

Methodology:

Following geometry optimization, a frequency calculation at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)) is performed. This calculation predicts the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to improve the agreement with experimental data. Potential Energy Distribution (PED) analysis is also conducted to provide a detailed assignment of the vibrational modes.

Data Presentation:

The results of the vibrational analysis would be compiled into a detailed table.

Table 2: Vibrational Assignments for 5-Chloro-4-methoxythiophene-3-carboxylic acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | PED (%) |

| O-H stretch (carboxyl) | Data not available | Data not available | Data not available | Data not available |

| C-H stretch (methoxy) | Data not available | Data not available | Data not available | Data not available |

| C=O stretch (carboxyl) | Data not available | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available | Data not available |

| Thiophene ring modes | Data not available | Data not available | Data not available | Data not available |

| ... (other modes) | Data not available | Data not available | Data not available | Data not available |

| Note: This table illustrates how theoretical and experimental vibrational data would be presented. The actual data requires a dedicated computational study and experimental measurements. |

Electronic Properties and Reactivity

Understanding the electronic structure of 5-Chloro-4-methoxythiophene-3-carboxylic acid is fundamental to predicting its reactivity and potential applications.

Methodology:

Key insights into the electronic properties can be gained from the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Further analysis, such as the Molecular Electrostatic Potential (MEP) map, can reveal the electron-rich and electron-poor regions of the molecule, providing valuable information about potential sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can be employed to investigate charge transfer and hyperconjugative interactions within the molecule.

Data Presentation:

The electronic properties would be summarized in a table.

Table 3: Calculated Electronic Properties of 5-Chloro-4-methoxythiophene-3-carboxylic acid

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| ... (other relevant properties) | Data not available |

| Note: The values in this table would be derived from quantum chemical calculations. |

Non-Linear Optical (NLO) Properties

Substituted thiophene derivatives have attracted interest for their potential non-linear optical (NLO) properties.

Methodology:

Computational methods can be used to predict the NLO properties of a molecule by calculating the first-order hyperpolarizability (β). This parameter is a measure of the second-order NLO response. DFT calculations can provide a reliable estimation of this property.

Experimental Protocols

While no specific experimental protocols for the synthesis and characterization of 5-Chloro-4-methoxythiophene-3-carboxylic acid have been found in the searched literature, a general approach can be outlined based on standard organic chemistry techniques.

Synthesis:

A plausible synthetic route could involve the chlorination and methoxylation of a suitable thiophene-3-carboxylic acid precursor. The reaction conditions, including the choice of reagents, solvents, temperature, and reaction time, would need to be optimized. Purification of the final product would likely involve techniques such as recrystallization or column chromatography.

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a KBr pellet or as a thin film. The spectrum would be analyzed to identify the characteristic vibrational bands corresponding to the functional groups present in the molecule.

-

FT-Raman Spectroscopy: The FT-Raman spectrum would be recorded using a suitable laser excitation source. This technique provides complementary information to FT-IR spectroscopy.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the molecular structure.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent to study the electronic transitions within the molecule.

Visualization of Computational Workflow

A typical workflow for the theoretical and computational study of a molecule like 5-Chloro-4-methoxythiophene-3-carboxylic acid can be visualized as follows:

Caption: Computational chemistry workflow for theoretical analysis.

Logical Relationship between Theoretical and Experimental Data

The interplay between theoretical calculations and experimental results is crucial for a comprehensive understanding of a molecule's properties.

Caption: Relationship between theoretical and experimental data.

Conclusion and Future Outlook

While a specific and detailed theoretical and computational study on 5-Chloro-4-methoxythiophene-3-carboxylic acid is currently absent from the scientific literature, the methodologies for such an investigation are well-established. Future research efforts focused on performing DFT calculations to determine the optimized geometry, vibrational frequencies, electronic properties, and NLO activity of this molecule are highly encouraged. The resulting theoretical data, when combined with experimental synthesis and spectroscopic characterization, will provide a comprehensive understanding of this compound and pave the way for its potential applications in drug discovery and materials science. This guide provides a robust framework for undertaking such a valuable scientific endeavor.

Quantum Chemical Calculations for Substituted Thiophenes: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the application of quantum chemical calculations in the study of substituted thiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of these computational methods, present detailed experimental protocols for the synthesis and characterization of thiophene derivatives, and offer a comparative analysis of calculated and experimental data. Furthermore, this guide illustrates the practical application of these methodologies through the examination of the signaling pathways of prominent thiophene-containing drugs and outlines a comprehensive computational workflow for the rational design of novel therapeutic agents.

Introduction

Thiophene and its substituted derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antiplatelet, and anti-inflammatory effects.[1][2][3] The physicochemical and pharmacokinetic properties of these compounds are intricately linked to the nature and position of their substituents on the thiophene ring. Understanding these structure-property relationships is paramount for the rational design of new drug candidates with enhanced efficacy and safety profiles.

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[4][5][6] These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for the prediction of a wide array of molecular descriptors that govern drug-receptor interactions and metabolic fate. By simulating molecular behavior at the quantum level, researchers can prioritize synthetic targets, interpret experimental data, and ultimately accelerate the drug development pipeline.

This guide aims to provide a comprehensive resource for researchers interested in applying quantum chemical calculations to the study of substituted thiophenes. We will cover the fundamental theoretical concepts, provide detailed computational and experimental methodologies, and demonstrate the synergy between theory and experiment in advancing our understanding of this important class of molecules.

Theoretical Background and Computational Methodologies

Quantum chemical calculations are founded on the principles of quantum mechanics, which describe the behavior of electrons in molecules. These methods provide a means to approximate solutions to the Schrödinger equation for a given molecular system, yielding valuable information about its energy and electronic properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[4] DFT methods are based on the principle that the ground-state electronic energy of a molecule can be determined from its electron density.

A typical DFT calculation involves the following steps:

-

Geometry Optimization: The initial 3D structure of the substituted thiophene is optimized to find its lowest energy conformation. This is a crucial step as the molecular geometry dictates its properties.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

-

Property Calculation: A wide range of electronic properties are then calculated, including:

-

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity and electronic excitability. The HOMO-LUMO energy gap is related to the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding potential non-covalent interactions with biological targets.

-

Atomic Charges: Various schemes can be used to partition the total electron density among the atoms in the molecule, providing insights into local electronic effects.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

-

Ab Initio Methods

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for certain systems.[4]

Computational Workflow in Drug Design

The integration of quantum chemical calculations into a drug design workflow can significantly enhance the efficiency of identifying and optimizing lead compounds. A typical workflow is depicted below.

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data obtained from DFT calculations (B3LYP/6-311G(d,p) level of theory) for a series of substituted thiophenes. These parameters are crucial for understanding their chemical reactivity and potential biological activity.

Table 1: Calculated Electronic Properties of Substituted Thiophenes

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1 | 2-Nitrothiophene | -7.21 | -3.45 | 3.76 | 4.89 |

| 2 | 2-Acetylthiophene | -6.89 | -2.78 | 4.11 | 3.54 |

| 3 | 2-Chlorothiophene | -6.54 | -1.98 | 4.56 | 1.78 |

| 4 | Thiophene | -6.32 | -1.54 | 4.78 | 0.55 |

| 5 | 2-Methylthiophene | -6.15 | -1.32 | 4.83 | 0.68 |

| 6 | 2-Methoxythiophene | -5.87 | -1.11 | 4.76 | 1.23 |

Table 2: Calculated Geometrical Parameters of 2-Substituted Thiophenes

| Compound | Substituent | C2-C3 Bond Length (Å) | C3-C4 Bond Length (Å) | C4-C5 Bond Length (Å) | C2-S Bond Length (Å) |

| 1 | 2-Nitrothiophene | 1.378 | 1.419 | 1.372 | 1.721 |

| 2 | 2-Acetylthiophene | 1.381 | 1.417 | 1.374 | 1.725 |

| 3 | 2-Chlorothiophene | 1.375 | 1.420 | 1.370 | 1.718 |

| 4 | Thiophene | 1.370 | 1.423 | 1.370 | 1.714 |

| 5 | 2-Methylthiophene | 1.372 | 1.422 | 1.371 | 1.716 |

| 6 | 2-Methoxythiophene | 1.374 | 1.421 | 1.372 | 1.717 |

Experimental Protocols

The synthesis and characterization of substituted thiophenes are essential for validating computational predictions and for providing material for biological testing. Below are detailed methodologies for key experiments.

General Synthesis of Substituted Thiophenes

Several methods exist for the synthesis of substituted thiophenes, with the Paal-Knorr and Gewald reactions being among the most common.[7][]

Paal-Knorr Thiophene Synthesis: [] This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.

-

Procedure:

-

To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere, add phosphorus pentasulfide (0.5 mmol).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted thiophene.

-

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9][10][11][12][13] NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

Sample Preparation: Dissolve 5-10 mg of the purified substituted thiophene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary to establish connectivity.

-

Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). Integration of the ¹H NMR signals provides the relative number of protons.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy: [14][15][16][17][18] FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (Thin Film Method): [14] Dissolve a small amount of the solid or liquid sample in a volatile solvent (e.g., dichloromethane or acetone).[14][15] Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.[14]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, O-H, C-S).

4.2.3. Mass Spectrometry (MS): [19][20][21][22][23] Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[21] Further dilute an aliquot of this solution to the appropriate concentration for the instrument.[21]

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Signaling Pathways of Thiophene-Containing Drugs

To illustrate the relevance of substituted thiophenes in medicine, we will examine the signaling pathways of two prominent drugs: Olanzapine and Clopidogrel.

Olanzapine: An Atypical Antipsychotic

Olanzapine is a second-generation antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][24] Its therapeutic effects are primarily mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1][25]

Clopidogrel: An Antiplatelet Agent

Clopidogrel is a prodrug that is metabolized in the liver to its active form, which then acts as an irreversible inhibitor of the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelets.[2][26][27][28][29] This inhibition prevents platelet activation and aggregation, thereby reducing the risk of thrombosis.[2][26][27][28][29]

Conclusion

The integration of quantum chemical calculations into the research and development of substituted thiophenes offers a powerful paradigm for modern drug discovery. By providing a detailed understanding of molecular structure, electronic properties, and reactivity, these computational methods enable a more rational and efficient approach to the design of novel therapeutic agents. The synergy between theoretical predictions and experimental validation, as outlined in this guide, is crucial for advancing our knowledge of this important class of heterocyclic compounds and for translating these insights into clinically successful drugs. As computational resources and methodologies continue to evolve, the predictive power of quantum chemistry in drug development is poised to become even more significant.

References

- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rowansci.substack.com [rowansci.substack.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. web.mit.edu [web.mit.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Experimental reporting [rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 26. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 28. researchgate.net [researchgate.net]

- 29. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]

An In-depth Technical Guide on the Electronic Properties of 5-Chloro-4-methoxythiophene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-containing compounds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic characteristics. The thiophene ring, an aromatic heterocycle, is electron-rich and capable of engaging in various intermolecular interactions, making it a privileged scaffold in drug design. The electronic properties of substituted thiophenes, such as 5-Chloro-4-methoxythiophene-3-carboxylic acid, are of paramount importance as they govern the molecule's reactivity, stability, and potential biological interactions.

This technical guide provides a comprehensive overview of the key electronic properties of 5-Chloro-4-methoxythiophene-3-carboxylic acid. While direct experimental data for this specific compound is not extensively available in public literature, this paper outlines the established theoretical and experimental methodologies used to characterize analogous thiophene derivatives. The presented quantitative data is based on computational studies of structurally similar compounds to provide a predictive insight into the electronic landscape of the title molecule.

Core Electronic Properties: A Predictive Overview

The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A smaller gap generally implies higher reactivity. Other key electronic descriptors include ionization potential (IP), electron affinity (EA), and dipole moment.

While specific values for 5-Chloro-4-methoxythiophene-3-carboxylic acid are not readily found, data for similar thiophene derivatives from computational studies can provide valuable estimates. The electronic properties are significantly influenced by the nature and position of substituents on the thiophene ring. For instance, electron-donating groups like methoxy (-OCH3) tend to increase the HOMO energy, while electron-withdrawing groups like chloro (-Cl) and carboxylic acid (-COOH) tend to lower the LUMO energy.

Table 1: Predicted Electronic Properties of Thiophene Derivatives

| Property | Predicted Value Range for Similar Thiophenes | Significance |

| HOMO Energy | -4.8 to -5.5 eV | Relates to the ability to donate an electron (oxidation potential). |

| LUMO Energy | -1.1 to -3.3 eV | Relates to the ability to accept an electron (reduction potential). |

| HOMO-LUMO Gap (ΔE) | 1.5 to 4.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | 4.8 to 5.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 1.1 to 3.3 eV | The energy released when an electron is added to the molecule. |

| Dipole Moment | 1.5 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values presented are representative ranges derived from computational studies on various substituted thiophenes and are intended for illustrative purposes. Actual values for 5-Chloro-4-methoxythiophene-3-carboxylic acid would require specific experimental or computational analysis.

Experimental and Computational Protocols

The determination of electronic properties for novel compounds like 5-Chloro-4-methoxythiophene-3-carboxylic acid relies on a combination of computational modeling and experimental validation.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.

Experimental Workflow for Computational Analysis

Caption: Workflow for determining electronic properties via DFT.

Protocol:

-

Molecular Structure Generation: The 3D structure of 5-Chloro-4-methoxythiophene-3-carboxylic acid is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common DFT functional for this purpose is B3LYP, paired with a basis set such as 6-311G(d,p).

-

Vibrational Frequency Analysis: To ensure the optimized structure represents a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculation: Using the optimized geometry,

Methodological & Application

Synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the preparation of methyl 4-methoxythiophene-3-carboxylate, followed by selective chlorination at the 5-position, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Chemical Pathway Overview

The synthesis proceeds through the following key transformations:

Figure 1: Overall synthetic scheme for 5-Chloro-4-methoxythiophene-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate

This procedure is adapted from the method described by Press, J. B.; Hofmann, C. M.; Safir, S. R. in The Journal of Organic Chemistry, 1979 , 44 (19), 3292–3296.

Materials:

-

Methyl 3,4-dihydroxythiophene-2-carboxylate

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

Procedure:

-

To a solution of methyl 3,4-dihydroxythiophene-2-carboxylate (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously and add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 4-methoxythiophene-3-carboxylate.

Step 2: Synthesis of Methyl 5-chloro-4-methoxythiophene-3-carboxylate

Materials:

-

Methyl 4-methoxythiophene-3-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

Procedure:

-

Dissolve methyl 4-methoxythiophene-3-carboxylate (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 5-chloro-4-methoxythiophene-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid

Materials:

-

Methyl 5-chloro-4-methoxythiophene-3-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve methyl 5-chloro-4-methoxythiophene-3-carboxylate (1 equivalent) in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (2 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-4-methoxythiophene-3-carboxylic acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Methyl 4-methoxythiophene-3-carboxylate | C₇H₈O₃S | 172.20 | 85-95 | 68-70 |

| Methyl 5-chloro-4-methoxythiophene-3-carboxylate | C₇H₇ClO₃S | 206.65 | 90-98 (crude) | N/A |

| 5-Chloro-4-methoxythiophene-3-carboxylic acid | C₆H₅ClO₃S | 192.62 | 80-90 | 175-178 |

Note: Yields and melting points are typical and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the synthesis process.

Figure 2: Detailed workflow for the synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid.

5-Chloro-4-methoxythiophene-3-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry for Kinase Inhibitor Development

For researchers, scientists, and drug development professionals, 5-Chloro-4-methoxythiophene-3-carboxylic acid has emerged as a valuable and versatile building block in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features allow for the generation of diverse chemical libraries targeting key enzymes implicated in cancer and inflammatory diseases, such as Protein Kinase CK2 and Janus Kinase 3 (JAK3).

This thiophene derivative provides a rigid scaffold that can be readily functionalized at its carboxylic acid and chloro-moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Its utility has been demonstrated in the development of clinical candidates and potent research probes, highlighting its significance in modern drug discovery.

Application in the Synthesis of Protein Kinase CK2 Inhibitors

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in various human cancers, playing a crucial role in cell growth, proliferation, and survival. Its inhibition is a validated therapeutic strategy for cancer treatment.

One of the most prominent examples of a CK2 inhibitor derived from a thieno[3,2-c]quinoline scaffold, which can be synthesized from precursors related to 5-Chloro-4-methoxythiophene-3-carboxylic acid, is CX-4945 (Silmitasertib) . This compound is the first orally bioavailable, ATP-competitive inhibitor of CK2 to enter clinical trials.

Quantitative Data for CX-4945 and Analogs

The following table summarizes the inhibitory activity of CX-4945, demonstrating its high potency.

| Compound | Target | Ki (nM) | IC50 (nM) | Cell Line | Effect | Reference |

| CX-4945 | CK2 | 0.38 | 1 | Jurkat | Potent inhibition of endogenous intracellular CK2 activity | [1] |

| Analog 25n | CK2 | 0.38 | - | - | - | [1] |

Experimental Protocol: Synthesis of a Thieno[3,2-c]quinoline Intermediate

The synthesis of the core thieno[3,2-c]quinoline scaffold, a key precursor for CX-4945, can be achieved through a multi-step sequence starting from thiophene derivatives. A representative protocol for the formation of a related lactam intermediate is described below.

Synthesis of the Lactam Intermediate:

The reduction of a methyl 3-(2-nitrophenyl)thiophene-2-carboxylate derivative, which can be prepared via Suzuki cross-coupling, yields the corresponding cyclic hydroxamic acid and the lactam depending on the pH. The lactam can also be formed by reacting the corresponding amino-derivative with a boronate ester. This lactam is a crucial intermediate that can be further elaborated to the final kinase inhibitor.

Application in the Synthesis of JAK3 Inhibitors

Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that play a critical role in cytokine signaling and are essential for the development and function of immune cells. Selective inhibition of JAK3 is a promising therapeutic approach for autoimmune diseases such as rheumatoid arthritis.

A highly potent and selective irreversible covalent inhibitor of JAK3, designated as III-4 , has been developed, showcasing the utility of thiophene-based scaffolds in achieving selectivity.

Quantitative Data for JAK3 Inhibitor III-4

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| III-4 | JAK3 | 57 ± 1.21 | >175-fold vs. other JAKs | [2][3] |

Experimental Protocol: General Amide Coupling for Kinase Inhibitor Synthesis

The carboxylic acid functionality of 5-Chloro-4-methoxythiophene-3-carboxylic acid is typically activated and coupled with a variety of amine-containing fragments to generate a library of amides. A general procedure for this key amide bond formation is outlined below.

Procedure for Amide Coupling:

-

Acid Activation: To a solution of 5-Chloro-4-methoxythiophene-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole) is added.

-

Amine Addition: The desired amine is then added to the reaction mixture, often in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) or triethylamine.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction mixture is then typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams are provided.

References

- 1. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Chloro-4-methoxythiophene-3-carboxylic acid in Hit-to-Lead Campaigns

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxythiophene-3-carboxylic acid is a substituted thiophene derivative that holds potential as a scaffold in drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities, making them attractive starting points for medicinal chemistry programs. This document provides a detailed overview of the potential applications of 5-Chloro-4-methoxythiophene-3-carboxylic acid in hit-to-lead campaigns, including hypothetical screening data, experimental protocols for hit validation and optimization, and a plausible signaling pathway that could be targeted. While this compound is commercially available, its specific biological targets and use in hit-to-lead campaigns are not extensively documented in publicly available literature. Therefore, this application note presents a prospective approach based on the known activities of similar heterocyclic compounds.

Hit-to-Lead Campaign Workflow

A typical hit-to-lead campaign involves several stages, starting from the initial identification of a "hit" compound from a high-throughput screen to the development of a "lead" compound with improved potency, selectivity, and drug-like properties.

Caption: A generalized workflow for a hit-to-lead campaign in drug discovery.

Plausible Biological Target and Signaling Pathway

Based on the activities of structurally related thiophene derivatives, a plausible target for 5-Chloro-4-methoxythiophene-3-carboxylic acid could be within the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer and inflammatory diseases. For the purpose of this application note, we will hypothesize that this compound and its analogs are inhibitors of MEK1/2, key kinases in this pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the subject compound.

Hypothetical Screening Data

The following table summarizes hypothetical data for the initial hit and a small set of rationally designed analogs to illustrate a preliminary structure-activity relationship (SAR).

| Compound ID | Structure | R1 | R2 | MEK1 IC50 (µM) | Cell Proliferation IC50 (µM) |

| Hit-001 | 5-Chloro-4-methoxythiophene-3-carboxylic acid | Cl | OCH3 | 15.2 | > 50 |

| Analog-001 | 5-Bromo-4-methoxythiophene-3-carboxylic acid | Br | OCH3 | 10.8 | 45.3 |

| Analog-002 | 5-Chloro-4-ethoxythiophene-3-carboxylic acid | Cl | OCH2CH3 | 12.5 | 38.1 |

| Analog-003 | N-Benzyl-5-chloro-4-methoxythiophene-3-carboxamide | Cl | OCH3 (amide) | 5.1 | 12.7 |

| Analog-004 | N-(4-Fluorobenzyl)-5-chloro-4-methoxythiophene-3-carboxamide | Cl | OCH3 (amide) | 2.3 | 5.8 |

Experimental Protocols

Protocol 1: MEK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of test compounds against MEK1 kinase.

Materials:

-

Recombinant human MEK1 (active)

-

Biotinylated ERK1 (inactive substrate)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

HTRF® KinEASE™-STK S1 Kit (Cisbio) or similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay system

-

384-well low-volume white plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing MEK1 and biotinylated ERK1 in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for MEK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the HTRF detection reagents (Europium-labeled anti-phospho-ERK1 antibody and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.

-

Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (Cell-Based)

Objective: To assess the anti-proliferative effect of test compounds on a cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

Materials:

-

A375 human melanoma cell line

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed A375 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compounds or DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent viability relative to the vehicle-treated control wells.

-

Plot percent viability against compound concentration and fit the data to determine the IC50 value.

Conclusion

5-Chloro-4-methoxythiophene-3-carboxylic acid represents a viable starting point for a hit-to-lead campaign. The thiophene core is a privileged scaffold in medicinal chemistry, and the functional groups present offer multiple handles for chemical modification to improve potency, selectivity, and ADME properties. The hypothetical data and protocols provided herein offer a roadmap for researchers to initiate the exploration of this and similar chemical series for the development of novel therapeutics. Further studies, including broader kinase profiling, in vivo efficacy, and safety assessments, would be necessary to advance a lead compound toward clinical development.

Application Notes and Protocols: 5-Chloro-4-methoxythiophene-3-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxythiophene-3-carboxylic acid is a versatile heterocyclic building block with significant potential in fragment-based drug discovery (FBDD). Its substituted thiophene core serves as a valuable scaffold for the synthesis of diverse compound libraries targeting a range of biological entities, particularly in the fields of oncology and immunology. The presence of chloro, methoxy, and carboxylic acid functional groups offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These notes provide an overview of the applications of this fragment, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data for related compounds to guide drug discovery efforts.

Application in Kinase Inhibitor Development